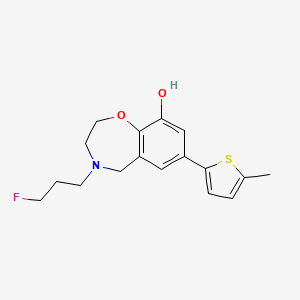![molecular formula C18H29N3O3 B5342528 N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea](/img/structure/B5342528.png)
N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea, also known as DPI-3290, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPI-3290 is a selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is highly expressed in the striatum of the brain.
作用機序
N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea selectively inhibits PDE10A, which results in increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum of the brain. This leads to the activation of dopamine signaling pathways and the modulation of neurotransmitter release. The exact mechanism of action of this compound is still under investigation, but it is believed to involve the regulation of gene expression and protein synthesis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. It increases the levels of cAMP and cGMP in the striatum, which leads to the activation of dopamine signaling pathways. This results in improved motor function, cognitive function, and mood. This compound also has neuroprotective effects and has been shown to reduce inflammation and oxidative stress in the brain.
実験室実験の利点と制限
One of the main advantages of N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea is its selectivity for PDE10A, which reduces the risk of off-target effects. It also has good pharmacokinetic properties and can cross the blood-brain barrier. However, one of the limitations of this compound is its low solubility, which can make it difficult to formulate for in vivo studies. It also has a short half-life, which requires frequent dosing in animal models.
将来の方向性
For research include the development of more potent and selective PDE10A inhibitors, the optimization of pharmacokinetic properties, and the evaluation of N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea in clinical trials for various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify potential biomarkers for patient selection and monitoring.
Conclusion
In conclusion, this compound is a novel compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. Its selective inhibition of PDE10A leads to the activation of dopamine signaling pathways and the modulation of neurotransmitter release, which results in improved motor function, cognitive function, and mood. While there are some limitations to its use in lab experiments, the future directions for research are promising and may lead to the development of new treatments for these debilitating conditions.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea was first reported by researchers at Boehringer Ingelheim Pharmaceuticals Inc. The synthesis method involves the reaction of 3,4-dimethoxyphenyl isocyanate with 1-isopropylpiperidine-3-carboxaldehyde in the presence of a reducing agent, followed by the addition of methyl isocyanate. The resulting product is then purified by column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-N'-[(1-isopropylpiperidin-3-yl)methyl]urea has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. PDE10A is involved in the regulation of dopamine signaling in the brain, and its inhibition has been shown to have beneficial effects in animal models of Parkinson's disease, schizophrenia, and Huntington's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[(1-propan-2-ylpiperidin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-13(2)21-9-5-6-14(12-21)11-19-18(22)20-15-7-8-16(23-3)17(10-15)24-4/h7-8,10,13-14H,5-6,9,11-12H2,1-4H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOPPASAMUPBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)CNC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzoyl-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5342445.png)
![6-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5342446.png)
![N-ethyl-5-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5342459.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5342465.png)
![2-{5-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5342483.png)
![1'-(1,3-benzoxazol-2-yl)-N-[2-(methylamino)-2-oxoethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5342504.png)
![2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5342508.png)


![3-bromo-N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5342538.png)
![7-(4-isopropylbenzyl)-2-(methylsulfonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5342546.png)
![10-[(4-methoxyphenoxy)acetyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5342553.png)
![5-[4-(allyloxy)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5342555.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5342561.png)